![molecular formula C17H17ClFNO2S B2445087 2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1203302-59-3](/img/structure/B2445087.png)
2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds. The molecule also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom, and a tetrahydropyran ring, a six-membered ring containing one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, thiophene, and tetrahydropyran moieties. The electron-withdrawing chloro and fluoro substituents on the benzamide ring would likely influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative chlorine and fluorine atoms would likely make the compound somewhat polar .Scientific Research Applications
- Thiophenes have demonstrated anti-inflammatory effects. Researchers have investigated their potential as anti-inflammatory agents, which could be valuable in treating conditions associated with inflammation .
- Some thiophene derivatives exhibit anti-cancer activity. These compounds may interfere with cancer cell growth and proliferation, making them promising candidates for cancer therapy .
- Thiophenes have been explored for their antifungal properties. Researchers have studied their efficacy against fungal infections, potentially leading to novel antifungal drugs .
- Certain thiophene-containing compounds act as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and inhibiting them can have therapeutic implications, especially in cancer treatment .
- Thiophenes may interact with estrogen receptors. Investigating their effects on estrogen signaling pathways could provide insights into hormone-related diseases and therapies .
- Beyond medicinal uses, thiophenes find applications in material science. Their unique electronic properties make them interesting for organic electronics, such as organic photovoltaics and field-effect transistors .
Anti-Inflammatory Activity
Anti-Cancer Properties
Anti-Fungal Agents
Kinase Inhibition
Estrogen Receptor Modulation
Material Science Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2S/c18-12-3-1-4-13(19)15(12)16(21)20-11-17(6-8-22-9-7-17)14-5-2-10-23-14/h1-5,10H,6-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUHYGWDKHHPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide |
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